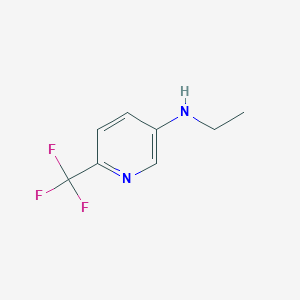

N-ethyl-6-(trifluoromethyl)pyridin-3-amine

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govjst.go.jp Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov Within this context, trifluoromethylpyridine (TFMP) derivatives have garnered considerable attention. nih.govjst.go.jpjst.go.jpnih.govresearchgate.net The combination of the electron-withdrawing trifluoromethyl group and the pyridine ring, a common scaffold in bioactive compounds, creates a unique electronic and structural profile. jst.go.jpnih.gov This has led to the development of numerous successful agrochemicals and pharmaceuticals. nih.govjst.go.jpjst.go.jpnih.govresearchgate.net Since the 1990s, there has been a notable increase in the development of compounds containing the 6-(trifluoromethyl)pyridine moiety. nih.gov

Structural Characteristics and Nomenclature of N-ethyl-6-(trifluoromethyl)pyridin-3-amine

This compound is a substituted pyridine characterized by an ethylamino group at the 3-position and a trifluoromethyl group at the 6-position. The systematic IUPAC name for this compound is this compound.

Below is a table summarizing some of its key chemical properties.

| Property | Value |

| CAS Number | 1545730-90-2 |

| Molecular Formula | C₈H₉F₃N₂ |

| Molecular Weight | 190.17 g/mol |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Melting Point | Not specified in literature |

| Solubility | Not specified in literature |

This data is compiled from publicly available chemical supplier information.

This compound as a Prominent Building Block and Intermediate in Organic Synthesis

General synthetic strategies for related aminotrifluoromethylpyridines often involve the nucleophilic substitution of a halogenated precursor. For instance, a common method for introducing an amino group to a pyridine ring is the reaction of a chloro- or bromo-substituted trifluoromethylpyridine with the desired amine. This suggests that a likely synthetic route to this compound involves the reaction of a 3-halo-6-(trifluoromethyl)pyridine with ethylamine (B1201723).

The amino group of this compound can undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures. These reactions can include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Further reaction at the nitrogen atom.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce other functional groups.

Coupling Reactions: Participation in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the pyridine ring, directing incoming electrophiles and influencing the pKa of the amino group. This electronic effect is a key feature exploited by chemists in designing synthetic pathways.

While detailed research findings on the specific applications of this compound are often proprietary and found within patent literature for novel active ingredients, its role as a key intermediate is evident from the prevalence of the N-ethyl-6-(trifluoromethyl)pyridin-3-yl moiety in compounds designed for biological screening. The development of efficient and scalable synthetic routes to this and other trifluoromethylpyridine building blocks remains an active area of research in industrial and academic laboratories. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-2-12-6-3-4-7(13-5-6)8(9,10)11/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWBWUWYORXZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations Involving N Ethyl 6 Trifluoromethyl Pyridin 3 Amine

Direct Synthesis Strategies for N-ethyl-6-(trifluoromethyl)pyridin-3-amine

The construction of the target molecule can be approached through various synthetic routes, primarily involving multi-step sequences that assemble the substituted pyridine (B92270) ring.

The synthesis of this compound typically relies on building from commercially available or readily accessible precursors. A common strategy involves the synthesis of a key intermediate, such as a 6-(trifluoromethyl)nicotinic acid or its ester, followed by functional group transformations to introduce the ethylamine (B1201723) group.

One plausible pathway starts with ethyl 4,4,4-trifluoro-3-oxobutanoate, a key trifluoromethyl-containing building block. nih.gov This can undergo a cyclocondensation reaction to form the pyridine ring. nih.gov For instance, a method for preparing 6-trifluoromethylpyridine-3-carboxylic acid derivatives has been developed, which can serve as a crucial precursor. google.com This process often involves the reaction of 4,4,4-trifluoro-3-aminobutanoates with suitable partners to construct a dihydropyridone, which is then aromatized. google.com

Once the 6-(trifluoromethyl)nicotinic acid or its ester is obtained, standard amidation and reduction steps can be employed. The carboxylic acid can be converted to an amide using N-ethylamine, followed by reduction of the amide to the corresponding amine. Alternatively, a Curtius, Hofmann, or Lossen rearrangement of a nicotinic acid derivative could be used to install the amino group, which would then be followed by N-ethylation. For example, new amine and amide derivatives of ethyl 6-(trifluoromethyl)nicotinate have been synthesized, highlighting the viability of producing such compounds on a gram scale for further development. researchgate.net

Achieving the specific 3-amino-6-(trifluoromethyl) substitution pattern is a significant challenge in pyridine synthesis. The regioselectivity of the reactions is paramount. There are two primary strategies for synthesizing trifluoromethylpyridine (TFMP) derivatives: the construction of the pyridine ring using a trifluoromethyl-containing building block, or the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring. nih.gov

The building block approach, often involving cyclocondensation reactions, is generally preferred for its superior regiocontrol. nih.gov Key building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov The choice of reaction partners and conditions dictates the final substitution pattern on the pyridine ring.

Direct trifluoromethylation of a pyridine ring, while synthetically attractive, often suffers from a lack of regioselectivity. However, methods for the regioselective direct C-H trifluoromethylation of pyridine have been developed, for example, by activating the pyridine as an N-methylpyridinium salt, which can direct the trifluoromethyl group to specific positions. researchgate.net Similarly, the synthesis of trifluoromethylquinolone derivatives has been achieved through multi-step reactions where regioselective alkylation was a key step. nih.gov These advanced strategies underscore the importance of directing groups and substrate activation in controlling the final product structure.

Advanced N-Trifluoromethylation Techniques Applied to Amine and Pyridine Scaffolds

The direct introduction of a trifluoromethyl group onto a nitrogen atom is a powerful transformation for modulating the properties of amine-containing compounds. chinesechemsoc.org This modification can significantly decrease the basicity of the amine due to the strong electron-withdrawing nature of the CF3 group. chinesechemsoc.orgchinesechemsoc.org Several advanced methods have been developed for this purpose.

Electrophilic trifluoromethylating agents are used to directly install the CF3 group onto the nitrogen of a secondary amine. Hypervalent iodine(III)-CF3 reagents, such as Togni reagents, are effective for the direct and mild trifluoromethylation of various nucleophiles, including amines. chinesechemsoc.orgrsc.org Another class of reagents, Umemoto reagents, have also been employed for this transformation. chinesechemsoc.org However, some of these methods can be limited by the thermal instability of the reagents or the harsh reaction conditions required, which can make product isolation challenging. chinesechemsoc.orgnih.gov More recent protocols aim for operational simplicity, for example, using carbon disulfide and silver fluoride (B91410) as reagents to achieve N-trifluoromethylation of secondary amines in a single step under mild conditions. chinesechemsoc.org

Table 1: Selected Electrophilic N-Trifluoromethylating Reagents

| Reagent Class | Specific Example | Key Features | Reference |

|---|---|---|---|

| Hypervalent Iodine(III)-CF3 | Togni Reagent II | Widely used for electrophilic trifluoromethylation of various nucleophiles. | chinesechemsoc.orgnih.gov |

| Sulfonium Salts | Umemoto's Reagent | Powerful electrophilic CF3 source, used in Sandmeyer-type reactions. | chinesechemsoc.orgnih.gov |

| In Situ Generated | CS2 / AgF | Allows for one-step N-trifluoromethylation of secondary amines from simple starting materials. | chinesechemsoc.org |

Copper-catalyzed methods have emerged as powerful and versatile tools for forming C-CF3 and N-CF3 bonds under relatively mild conditions. nih.gov These protocols often utilize readily available trifluoromethyl sources like the Ruppert-Prakash reagent (TMSCF3). chinesechemsoc.org

Several distinct copper-catalyzed strategies have been developed:

Sandmeyer-type Trifluoromethylation: Aromatic amines can be converted to their trifluoromethylated counterparts using a copper-mediated Sandmeyer reaction with Umemoto's reagent and an organic nitrite. nih.gov

Trifluoromethylation of Imines: Copper(II) salts can catalyze the trifluoromethylation of N-aryl imines using TMSCF3, providing access to amines with trifluoromethylated stereogenic centers. rsc.orgrsc.org This method is notable for not requiring traditional Lewis base activators. rsc.org

Electrophilic Amination (Umpolung): A robust method for the N-trifluoromethylation of secondary amines has been developed using a copper-catalyzed electrophilic amination strategy. nih.gov This approach is operationally simple and uses inexpensive reagents. nih.gov

Coupling with Alkyl Halides: Dual copper/photoredox catalysis enables the cross-coupling of alkyl bromides with trifluoromethyl groups, a transformation that can be applied to complex molecules, including those with heterocyclic motifs. princeton.edu

Table 2: Overview of Copper-Catalyzed Trifluoromethylation Reactions

| Reaction Type | Substrate | CF3 Source | Catalyst/Mediator | Reference |

|---|---|---|---|---|

| Sandmeyer Trifluoromethylation | Arylamines | Umemoto's Reagent | Copper | nih.gov |

| Imine Trifluoromethylation | N-Aryl Imines | TMSCF3 | Cu(OAc)2 | rsc.orgrsc.org |

| Electrophilic Amination | Secondary Amines | - | Copper | nih.gov |

| Cross-Coupling | Alkyl Bromides | (bpy)Cu(CF3)3 (in situ) | Copper/Photoredox | princeton.edu |

Derivatization and Functionalization Reactions of this compound and its Core Moiety

The this compound molecule possesses two primary sites for further chemical modification: the secondary amine and the pyridine ring. Derivatization is a key strategy for creating analogues for structure-activity relationship (SAR) studies.

The secondary amine is a versatile functional handle. It can readily undergo a variety of standard chemical transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of further alkyl groups on the nitrogen atom.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. smolecule.com

The pyridine ring itself can also be functionalized, although the strong electron-withdrawing effect of the trifluoromethyl group deactivates the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) is a viable strategy if a suitable leaving group is present on the ring. For instance, the synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine has been described as a versatile building block, where the chlorine atom can be displaced by various nucleophiles to generate a library of highly substituted pyridines. researchgate.net Furthermore, the core structure is related to the insecticide Sulfoxaflor, for which oxidation reactions have been reported to modify the molecule. researchgate.net

Table 3: Common Derivatizing Reagents for Amines

| Reagent | Derivative Formed | Application | Reference |

|---|---|---|---|

| Dansyl chloride (DNS-Cl) | Sulfonamide | Chromatographic analysis, fluorescence labeling | rsc.org |

| Acyl Chlorides (e.g., Benzoyl chloride) | Amide | Protecting group, SAR studies | rsc.org |

| Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Carbamate | Protecting group, fluorescence labeling | rsc.org |

| Phenyl isothiocyanate (PITC) | Phenylthiourea | Protein sequencing, chromatographic analysis | rsc.org |

Palladium-Catalyzed Amination Reactions for Nitrogen-Containing Heterocycles

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. ias.ac.indocumentsdelivered.com This methodology is highly effective for the N-arylation of amines, including derivatives of this compound. In these reactions, an aryl halide or triflate is coupled with the amine in the presence of a palladium catalyst and a suitable ligand. The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org For the amination of aminopyridines, the reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to achieve high yields. The presence of the trifluoromethyl group on the pyridine ring can influence the reactivity of the amino group, and thus, specific conditions may be required to achieve the desired transformation.

Below is a table summarizing representative conditions for the palladium-catalyzed amination of aryl halides with amines, analogous to the reactions that this compound would undergo.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Halides with Amines This table is interactive. Click on the headers to sort the data.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |

| 1-Bromo-4-methoxybenzene | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 88 |

| 3-Bromopyridine | N-Methylaniline | [Pd(allyl)Cl]₂ / t-BuXPhos | LHMDS | Toluene | 80 | 92 |

| 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Pd(OAc)₂ / MorDalPhos | K₂CO₃ | t-AmylOH | 100 | 83 researchgate.net |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. youtube.com The pyridine ring in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the trifluoromethyl group. This effect is most pronounced at the positions ortho and para to the trifluoromethyl group. Consequently, if a suitable leaving group is present on the pyridine ring, it can be displaced by a variety of nucleophiles.

For instance, a halogen atom at the 2- or 4-position of a 3-amino-6-(trifluoromethyl)pyridine derivative would be susceptible to substitution by nucleophiles such as alkoxides, thiolates, and amines. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, the stability of which is enhanced by the electron-withdrawing substituent. youtube.com

The ethylamino group at the 3-position, being an electron-donating group, can modulate the reactivity of the ring. Its electronic effect can influence the regioselectivity of the nucleophilic attack. The conditions for SNAr reactions typically involve polar aprotic solvents and may require elevated temperatures to proceed at a reasonable rate.

The following table presents examples of nucleophilic aromatic substitution reactions on substituted pyridines, illustrating the types of transformations that are possible.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on Substituted Pyridines This table is interactive. Click on the headers to sort the data.

| Pyridine Substrate | Nucleophile | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Sodium methoxide | Methanol | 65 | 2-Methoxy-5-nitropyridine | 95 |

| 4-Chloro-3,5-dinitropyridine | Piperidine (B6355638) | Ethanol (B145695) | 25 | 4-Piperidino-3,5-dinitropyridine | 98 |

| 2,4-Dichloropyridine | Sodium thiophenoxide | DMF | 100 | 2-Chloro-4-(phenylthio)pyridine | 75 |

| 2-Fluoro-5-(trifluoromethyl)pyridine | Ammonia | DMSO | 120 | 5-(Trifluoromethyl)pyridin-2-amine | 85 |

Oxidation and Reduction Pathways of Pyridine and Amine Functionalities

The this compound molecule possesses two main sites susceptible to oxidation and reduction: the pyridine ring nitrogen and the ethylamino group, as well as the trifluoromethyl group which is generally stable to reduction.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. The ethylamino group can also be oxidized, although this typically requires harsher conditions and may lead to a mixture of products, including nitroso and nitro derivatives. Selective oxidation of the pyridine nitrogen in the presence of the amino group is generally achievable under controlled conditions.

Reduction: The pyridine ring of this compound can be reduced to a piperidine ring through catalytic hydrogenation, typically using catalysts like platinum, palladium, or nickel under hydrogen pressure. youtube.com However, the conditions required for this reduction can sometimes affect other functional groups. The trifluoromethyl group is generally resistant to catalytic hydrogenation but can be reduced under specific and often harsh conditions, which are not typically employed for pyridine ring reduction. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing the pyridine ring but can be used for the reduction of other functional groups if present in the molecule. masterorganicchemistry.comyoutube.com

The table below outlines common reagents for the oxidation and reduction of pyridine and amine functionalities.

Table 3: Reagents for Oxidation and Reduction of Pyridine and Amine Functionalities This table is interactive. Click on the headers to sort the data.

| Transformation | Reagent | Typical Conditions | Expected Product from this compound |

|---|---|---|---|

| Pyridine N-oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to rt | This compound 1-oxide |

| Pyridine N-oxidation | Hydrogen peroxide (H₂O₂) | Acetic acid, 70-80 °C | This compound 1-oxide |

| Pyridine Ring Reduction | H₂ / Pd/C | Ethanol, high pressure | N-ethyl-6-(trifluoromethyl)piperidin-3-amine |

| Pyridine Ring Reduction | Sodium borohydride (NaBH₄) | Methanol, rt | No reaction with pyridine ring |

Cyclocondensation Reactions for Pyridine Ring Formation and Expansion

Cyclocondensation reactions are fundamental in heterocyclic chemistry for the construction of fused ring systems. The amino group of this compound can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of new heterocyclic rings fused to the pyridine core.

A common strategy involves the reaction of the aminopyridine with β-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones. pressbooks.pub This type of reaction, often acid-catalyzed, can lead to the formation of fused pyridopyrimidines or other related heterocyclic systems. The reaction typically proceeds through the initial formation of an enamine or imine, followed by an intramolecular cyclization and dehydration.

The following table provides examples of cyclocondensation reactions with aminopyridines to form fused heterocyclic systems.

Table 4: Examples of Cyclocondensation Reactions with Aminopyridines This table is interactive. Click on the headers to sort the data.

| Aminopyridine | Dicarbonyl Compound | Conditions | Fused Heterocycle Product |

|---|---|---|---|

| 2-Aminopyridine | Diethyl malonate | NaOEt, EtOH, reflux | Pyrido[1,2-a]pyrimidin-4-one |

| 3-Aminopyridine (B143674) | Acetylacetone | Polyphosphoric acid, 140 °C | 2,4-Dimethyl-1,8-naphthyridine |

| 2-Amino-3-methylpyridine | Ethyl acetoacetate | Dowtherm A, 250 °C | 2,8-Dimethylpyrido[2,3-b]pyridin-5(6H)-one |

| 2-Aminopyridine | Ethyl benzoylacetate | PPA, 130 °C | 2-Phenylpyrido[1,2-a]pyrimidin-4-one |

Enantioselective Synthesis and Chiral Resolution of this compound Analogs

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological activities. For analogs of this compound that possess a stereocenter, enantioselective synthesis or chiral resolution of a racemic mixture is necessary to obtain the individual enantiomers.

Enantioselective Synthesis: One approach to enantiomerically pure analogs is through asymmetric synthesis. For example, if a chiral center is to be introduced at the α-position of the ethyl group, this could be achieved through the enantioselective reduction of a corresponding imine precursor. Catalytic asymmetric hydrogenation of imines using chiral transition metal catalysts, such as those based on iridium or rhodium with chiral phosphine ligands, is a well-established method for the synthesis of chiral amines. nih.govrsc.org The trifluoromethyl group can play a significant role in directing the stereochemical outcome of such reactions.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, directing a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral Resolution: When a racemic mixture of a chiral analog is synthesized, the enantiomers can be separated through chiral resolution. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. harvard.edu The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the chiral acid is removed to yield the individual enantiomers.

Another powerful technique for chiral resolution is chiral high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

The table below summarizes common methods for enantioselective synthesis and chiral resolution of amines.

Table 5: Methods for Enantioselective Synthesis and Chiral Resolution of Amines This table is interactive. Click on the headers to sort the data.

| Method | Description | Key Reagents/Techniques | Application to Analogs |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral imine to a chiral amine using a chiral catalyst. | H₂, Chiral Ru or Ir catalyst (e.g., with BINAP ligand) | Synthesis of analogs with a stereocenter on the N-alkyl chain. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a diastereoselective reaction. | Evans auxiliaries, (S)-Mandelic acid | Can be used to introduce stereocenters at various positions. |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. | (+)-Tartaric acid, (-)-Mandelic acid, Brucine | A classical and widely used method for the resolution of racemic amines. |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Chiral stationary phases (e.g., polysaccharide-based) | An analytical and preparative method for separating enantiomers. |

Iii. Advanced Spectroscopic and Structural Elucidation of N Ethyl 6 Trifluoromethyl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For N-ethyl-6-(trifluoromethyl)pyridin-3-amine, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

Proton (¹H) NMR Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons on the pyridine (B92270) ring and the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethylamino group. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity of the protons. For instance, the methylene (B1212753) (-CH2-) protons of the ethyl group would likely appear as a quartet due to coupling with the methyl (-CH3) protons, which in turn would appear as a triplet.

Carbon-13 (¹³C) NMR Characterization and Coupling Constant Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The carbons of the pyridine ring, the ethyl group, and the trifluoromethyl group would each have distinct chemical shifts. The powerful electron-withdrawing effect of the fluorine atoms would cause a significant downfield shift for the trifluoromethyl carbon. Furthermore, carbon-fluorine coupling (J-coupling) would be observed, providing valuable structural information. For example, the trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopic Insights into Trifluoromethyl Group Environment

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF3 group attached to a pyridine ring and can be influenced by the substituent at the 3-position.

Mass Spectrometry Techniques

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS would be used to determine the exact mass of the this compound molecule with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula (C₈H₉F₃N₂). The measured mass would be compared to the theoretical mass calculated from the isotopic masses of the constituent atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be invaluable for assessing the purity of this compound samples. bldpharm.com It can also be used to monitor the progress of chemical reactions in which this compound is either a reactant or a product, by separating and identifying the components of the reaction mixture over time.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups: the secondary amine (N-H), the trifluoromethyl group (C-F), the pyridine ring (aromatic C-H and C=N/C=C), and the ethyl group (aliphatic C-H).

As a secondary amine, a key diagnostic feature would be the N-H stretching vibration, which typically appears as a single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. The N-H bending vibration is also anticipated, often observed in the 1650-1550 cm⁻¹ range, although it can sometimes be obscured by or overlap with aromatic ring vibrations.

The trifluoromethyl group is characterized by strong C-F stretching absorptions, which are typically found in the range of 1350-1100 cm⁻¹. These bands are often intense and can be a clear indicator of the CF₃ group's presence.

The aromatic pyridine ring will give rise to several characteristic bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations, which can be informative about the substitution pattern, are expected in the 900-650 cm⁻¹ range.

The ethyl group will present aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. Additionally, C-H bending vibrations for the CH₃ and CH₂ groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region.

A hypothetical table of the expected major IR absorption bands for this compound is presented below, based on established correlation tables for organic compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Ethyl Group | C-H Stretch | 2975 - 2850 | Medium to Strong |

| Secondary Amine | N-H Bend | 1650 - 1550 | Variable |

| Aromatic Ring | C=C, C=N Stretch | 1600 - 1400 | Medium to Strong |

| Ethyl Group | C-H Bend | ~1465, ~1375 | Medium |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

| Trifluoromethyl Group | C-F Stretch | 1350 - 1100 | Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 650 | Medium to Strong |

This table is a representation of expected values and actual experimental values may vary.

In a study of 2-substituted-pyridines, IR spectroscopy was used alongside other techniques to confirm the structures of newly synthesized compounds, highlighting the utility of this method in the characterization of pyridine derivatives. researchgate.net Similarly, research on 2-amino-3-methyl-5-nitropyridine (B21948) involved a detailed vibrational analysis using both experimental FTIR and theoretical calculations to assign the observed vibrational modes. bldpharm.com

X-ray Crystallography for Solid-State Structural Determination

In a published study, the crystal structure of this derivative was determined to be monoclinic with the space group P2₁/c. nih.gov The unit cell parameters were reported as a = 18.555(10) Å, b = 6.785(4) Å, c = 10.139(5) Å, and β = 105.86°. nih.gov The asymmetric unit contains one molecule, and the crystal packing is influenced by a network of intermolecular interactions.

Below is a table summarizing the crystallographic data for the aforementioned derivative, which serves as a valuable reference for understanding the solid-state structure of similar compounds.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₀F₃N₃OS | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 18.555(10) | nih.gov |

| b (Å) | 6.785(4) | nih.gov |

| c (Å) | 10.139(5) | nih.gov |

| β (°) | 105.86 | nih.gov |

| Volume (ų) | 1227.9(11) | nih.gov |

| Z | 4 | nih.gov |

This data is for the derivative N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ-sulfanylidene)cyanamide.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. sigmaaldrich.com By mapping properties such as d_norm (a normalized contact distance), shape index, and electrostatic potential onto the Hirshfeld surface, one can gain a detailed understanding of the forces that govern crystal packing. This analysis is particularly useful for identifying and comparing the contributions of different types of interactions, such as hydrogen bonds and van der Waals forces.

For this compound, the presence of a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the pyridine nitrogen and the fluorine atoms of the trifluoromethyl group), and aromatic rings suggests a rich variety of potential intermolecular interactions. Hirshfeld surface analysis would allow for the quantification of these interactions.

The d_norm map would highlight close intermolecular contacts, with red spots indicating distances shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, in the crystal structure of a related ethyl 6'-amino-2'-(chloromethyl)-5'-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4'-pyran]-3'-carboxylate, Hirshfeld analysis revealed that H···H (34.9%), O···H/H···O (19.2%), and C···H/H···C (11.9%) were the most significant contacts.

In the case of this compound, one would expect significant contributions from H···F, H···N, and H···H contacts. The presence of the trifluoromethyl group introduces the possibility of C-H···F hydrogen bonds, which are a subject of ongoing interest in crystal engineering. The shape index would be useful for identifying π-π stacking interactions between the pyridine rings, which are often characterized by the presence of adjacent red and blue triangles on the surface. The electrostatic potential mapped onto the Hirshfeld surface would visually distinguish the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule, corresponding to hydrogen-bond acceptors and donors, respectively. sigmaaldrich.com

A hypothetical breakdown of the contributions to the Hirshfeld surface for this compound is presented in the table below, based on analyses of similar molecules containing pyridine and trifluoromethyl groups.

| Interaction Type | Anticipated Contribution (%) | Description |

| H···H | High | Due to the abundance of hydrogen atoms on the ethyl group and pyridine ring. |

| H···F/F···H | Significant | Arising from interactions between the N-H or C-H groups and the trifluoromethyl group. |

| H···N/N···H | Significant | Likely due to hydrogen bonding between the amine N-H and the pyridine nitrogen of an adjacent molecule. |

| C···H/H···C | Moderate | General van der Waals interactions. |

| C···F/F···C | Moderate | Interactions involving the trifluoromethyl group and the pyridine ring. |

| C···C | Low to Moderate | Potentially indicative of π-π stacking interactions. |

| N···F/F···N | Low | Possible weaker interactions. |

This table presents a qualitative prediction of interaction contributions.

The comprehensive analysis of intermolecular interactions through methods like Hirshfeld surface analysis is crucial for understanding the solid-state properties of this compound and for the rational design of new crystalline materials with desired properties.

Iv. Computational and Theoretical Chemistry Studies on N Ethyl 6 Trifluoromethyl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, molecular geometry, and other properties.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

However, a specific DFT analysis for N-ethyl-6-(trifluoromethyl)pyridin-3-amine, including its conformational preferences and energetics, has not been published in the reviewed scientific literature. While DFT studies on other pyridine (B92270) derivatives are common, these findings cannot be directly extrapolated. frontiersin.org

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods can provide highly accurate predictions of molecular properties but are computationally more demanding than DFT.

There are no publicly available ab initio computational studies specifically for this compound. Such studies would be valuable for benchmarking the results from less computationally intensive methods like DFT.

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost. For fluorinated compounds, basis sets that can accurately describe the electron-rich environment of the fluorine atoms are essential.

While general studies on the best basis sets for trifluoromethyl derivatives exist, a specific analysis of basis set selection and its impact on computational efficiency for this compound is not documented in available research. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different solvents, its flexibility, and how it interacts with its environment.

No published studies detailing molecular dynamics simulations specifically for this compound were found.

Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that determine reaction rates (kinetics).

Transition State Theory Applications in Reaction Pathway Analysis

Transition State Theory is a framework used to calculate the rates of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—chemists can understand the feasibility and speed of a reaction.

Specific computational studies applying Transition State Theory to analyze the reaction pathways and kinetics of this compound are absent from the public scientific literature. Such studies could, for example, investigate its synthesis or degradation pathways.

Kinetic Studies of Pyridine-Amine Reactivity (e.g., OH Radical Reactions)

Kinetic studies, particularly those involving reactions with hydroxyl (OH) radicals, are crucial for determining the atmospheric lifetime and degradation pathways of volatile organic compounds. While direct kinetic data for this compound is not extensively published, studies on analogous compounds provide significant insights.

The reaction with OH radicals is a primary removal mechanism for many nitrogen-containing compounds in the troposphere. whiterose.ac.uk For amines, this reaction typically proceeds via H-abstraction from either the N-H or C-H bonds. whiterose.ac.uk The rate of this reaction is highly dependent on the molecular structure.

A study on the structurally similar compound, 2-methoxy-6-(trifluoromethyl)pyridine, determined its rate constant for reaction with OH radicals to be (1.54 ± 0.21) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. epa.gov This rate corresponds to a calculated atmospheric lifetime of approximately 7.5 days, assuming a typical daytime OH radical concentration. epa.govresearchgate.net The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring is expected to influence the reactivity of the amine group in this compound. Theoretical calculations on similar amines, such as t-butylamine, predict that H-abstraction from the N-H group is the dominant reaction channel. whiterose.ac.uk

Interactive Table: Kinetic Data for OH Radical Reactions with Related Amines

| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

|---|---|---|---|

| 2-Methoxy-6-(trifluoromethyl)pyridine | (1.54 ± 0.21) x 10⁻¹² | 7.5 days | epa.gov |

| Diethylamine | (1.19 ± 0.25) x 10⁻¹⁰ | 1.2 hours | epa.gov |

| t-Butylamine | (1.66 ± 0.20) x 10⁻¹¹ | ~16 hours | whiterose.ac.uk |

Note: Lifetimes are estimates based on reported rate constants and typical atmospheric conditions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These predictions are invaluable for structure elucidation and for complementing experimental data. researchgate.net

For a molecule like this compound, calculations would typically be performed using a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p). researchgate.netacs.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical environment of each nucleus dictates its shift. For instance, the protons on the ethyl group would have distinct predicted shifts from those on the aromatic pyridine ring. The ¹³C spectrum would be sensitive to the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group, causing a downfield shift for the C-6 carbon to which it is attached.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies corresponding to the molecule's normal modes. acs.org Key predicted frequencies for this compound would include N-H stretching and bending vibrations from the amine group, C-H stretching from the ethyl and pyridine moieties, C=C and C=N stretching from the pyridine ring, and strong C-F stretching vibrations characteristic of the CF₃ group.

Interactive Table: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group / Atom | Predicted Parameter | Expected Range / Value |

|---|---|---|---|

| ¹H NMR | -NH- | Chemical Shift (δ) | Broad singlet, dependent on solvent |

| ¹H NMR | -CH₂- (ethyl) | Chemical Shift (δ) | Quartet, ~3.0-3.5 ppm |

| ¹³C NMR | C-6 (attached to CF₃) | Chemical Shift (δ) | Quartet (due to C-F coupling), ~140-150 ppm |

| IR | N-H Stretch | Wavenumber (cm⁻¹) | ~3300-3500 cm⁻¹ |

| IR | C-F Stretch | Wavenumber (cm⁻¹) | Strong bands, ~1100-1300 cm⁻¹ |

Note: This table is representative of the type of data generated from computational predictions and is not based on a specific published study of this exact molecule.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling

Structure-Activity and Structure-Property Relationship (SAR/SPR) models are computational tools that correlate a molecule's chemical structure with its reactivity or physical properties. For this compound, SAR models can be used to estimate its behavior based on its distinct structural features.

Interactive Table: SAR Comparison of this compound and Analogues

| Compound Name | Key Structural Features | Predicted Property Influence | Reference |

|---|---|---|---|

| This compound | Pyridine, -NH(Et), -CF₃ | Combination of electron-donating amine and electron-withdrawing CF₃ group creates a "push-pull" system, potentially influencing electronic properties and reactivity. | smolecule.com |

| 4-Trifluoromethylpyridine | Pyridine, -CF₃ | Simpler structure; primarily electron-withdrawing character from the CF₃ group. | smolecule.com |

| 3-Amino-6-trifluoromethylpyridine | Pyridine, -NH₂, -CF₃ | Lacks the ethyl group, potentially altering steric hindrance and donor strength compared to the target compound. | smolecule.com |

Computational Studies on Molecular Interactions and Binding Modes (e.g., Molecular Docking for Ligand-Target Studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used in drug design to understand how a potential ligand, such as this compound, might interact with the active site of a protein target.

While specific docking studies on this compound are not widely reported, the methodology is well-established for similar pyridine-containing molecules. nih.govacs.org In a typical study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov Software such as Autodock Vina is then used to place the ligand into the defined active site of the protein. acs.org The program calculates a binding energy (or docking score), with lower values typically indicating a more favorable interaction. nih.gov

The functional groups on this compound would play key roles in these interactions:

Amine Group (-NH-): Can act as a hydrogen bond donor.

Pyridine Nitrogen: Can act as a hydrogen bond acceptor.

Pyridine Ring: Can participate in π-π stacking, π-cation, or π-sigma interactions with aromatic or charged residues in the protein active site. nih.govacs.org

Trifluoromethyl Group: Can form halogen bonds or other non-covalent interactions.

Interactive Table: Representative Molecular Docking Results for a Pyridine-Based Ligand

| Parameter | Description | Example Value / Finding | Reference |

|---|---|---|---|

| Target Protein | The biological macromolecule of interest. | Aurora B Kinase (PDB: 4AF3) | nih.govacs.org |

| Binding Energy | Estimated free energy of binding. | -9.1 kcal/mol | nih.govacs.org |

| Key Interacting Residues | Amino acids in the active site forming bonds. | Lys106, Leu83, Tyr156 | nih.govacs.org |

Note: This table is based on published data for 1,2,3-triazolyl-pyridine hybrids and serves as a representative example of a docking study output.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in photonics and optoelectronics. Molecules with significant NLO properties often feature a π-conjugated system substituted with electron-donating groups (D) and electron-accepting groups (A), known as a "push-pull" system. nih.govresearchgate.net

This compound fits this D-π-A structural motif, with the electron-donating ethylamino group and the electron-accepting trifluoromethyl group attached to the π-conjugated pyridine ring. This structure suggests it may possess NLO properties.

Theoretical investigations, typically using DFT or other ab initio methods, are employed to predict NLO behavior by calculating key parameters such as the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β). researchgate.netresearchgate.net A large β value is a primary indicator of a strong second-order NLO response. researchgate.net Computational studies on similar D-π-A systems have shown that theoretical predictions can effectively identify promising NLO candidates. nih.govresearchgate.net

Interactive Table: Key Parameters from Theoretical NLO Investigations

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Dipole Moment | μ | A measure of the molecule's overall polarity. | Contributes to molecular organization and interaction with electric fields. |

| Linear Polarizability | α | The measure of the linear response of the electron cloud to an electric field. | Relates to the refractive index of the material. |

| First Hyperpolarizability | β | The measure of the second-order nonlinear response to an electric field. | A high value indicates a strong potential for second-harmonic generation and other NLO applications. |

Note: This table describes the parameters calculated in a typical theoretical NLO study.

Based on a comprehensive search of available literature, there is currently insufficient specific research data on the chemical compound This compound to generate a detailed article that adheres to the provided outline.

The search results confirm the existence and commercial availability of this compound and indicate that structurally related molecules, such as other trifluoromethylated pyridine derivatives, are subjects of research in fields like medicinal chemistry, coordination chemistry, and materials science. smolecule.comsmolecule.comresearchgate.net For instance, pyridine-based ligands are widely used in the synthesis of metal complexes, and trifluoromethyl groups are known to be incorporated into polymers to enhance optical and thermal properties. semanticscholar.org

However, no specific studies detailing the synthesis of metal complexes using this compound as a ligand, their characterization, or their catalytic activities were found. Similarly, there is no available research on its specific role in supramolecular chemistry or its integration and performance in optical and electronic materials.

Therefore, generating a thorough, informative, and scientifically accurate article for each specified section and subsection is not possible without resorting to speculation based on the properties of analogous compounds, which would not meet the required standard of scientific accuracy.

V. Chemical Applications of N Ethyl 6 Trifluoromethyl Pyridin 3 Amine in Materials and Catalysis Research

Integration into Novel Material Architectures

Polymer Science Applications

Following a comprehensive review of publicly available scientific literature and patent databases, no specific research findings, data, or detailed applications concerning the use of N-ethyl-6-(trifluoromethyl)pyridin-3-amine in the field of polymer science have been identified.

Searches for the direct incorporation of this compound as a monomer, a polymer precursor, a functional additive, or in catalytic systems for polymerization have not yielded any relevant results. While the broader class of trifluoromethylpyridine (TFMP) derivatives is noted for its potential in the development of functional materials and polymers, specific studies detailing the role of this compound in this context are absent from the reviewed sources. nih.gov

General research into pyridine-containing polymers indicates their potential in various applications due to the unique electronic and coordination properties of the pyridine (B92270) moiety. nih.govmdpi.comresearchgate.netdntb.gov.uachemrxiv.org Methodologies for creating such polymers include the polymerization of vinyl pyridines, the synthesis of pyridinonorbornene monomers for ring-opening metathesis polymerization (ROMP), and the grafting of pyridine derivatives onto existing polymer backbones. nih.govmdpi.com However, none of the available research explicitly connects these methodologies to this compound.

Therefore, no detailed research findings or data tables on the polymer science applications of this compound can be provided.

Vi. Advanced Chemical Biology and Mechanistic Insights of N Ethyl 6 Trifluoromethyl Pyridin 3 Amine Derivatives in Vitro Studies

Design and Synthesis of N-ethyl-6-(trifluoromethyl)pyridin-3-amine-Derived Chemical Probes and Scaffolds

The design of bioactive molecules often involves the strategic combination of known pharmacophores or the modification of existing scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The 6-(trifluoromethyl)pyridin-3-amine moiety is a valuable building block in this regard, utilized in both scaffold hopping and molecular hybridization approaches to generate novel chemical entities.

A notable example involves the design of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in oncology. Researchers have synthesized complex derivatives by coupling the 6-(trifluoromethyl)pyridin-3-amine core with other heterocyclic systems. For instance, a series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs were developed. The synthesis of one such derivative, N-Methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (a close analog of an N-ethyl derivative), was achieved through a multi-step process. This process involved starting with a pre-constructed chloropyridine-pyrrolo[2,3-d]pyrimidine intermediate and performing a nucleophilic substitution reaction with (6-(trifluoromethyl)pyridin-3-yl)methanamine. mdpi.com This synthetic strategy highlights how the 6-(trifluoromethyl)pyridin-3-amine fragment can be incorporated into larger, more complex scaffolds designed to interact with specific biological targets. mdpi.com

The general synthetic accessibility of trifluoromethylpyridines is crucial for their use as scaffolds. nih.gov Various methods, including cyclocondensation reactions using trifluoromethyl-containing building blocks and chlorine/fluorine exchange from trichloromethylpyridines, have been established to produce these key intermediates. nih.gov Patents also describe scalable methods for producing 6-trifluoromethylpyridine-3-carboxylic acid derivatives, which can serve as precursors to a wide range of amine derivatives through standard amide coupling and reduction sequences. google.com These robust synthetic routes enable the systematic exploration of the chemical space around the core scaffold for developing new chemical probes and therapeutic candidates.

In Vitro Mechanistic Studies of Biological Activity of Derivatives

Derivatives of the 6-(trifluoromethyl)pyridin-3-amine scaffold have been investigated as potent inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes.

One prominent example is the inhibition of CSF1R. A derivative, N-Methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , was shown to be an effective inhibitor of this receptor tyrosine kinase. mdpi.com While the exact binding mode was not detailed, the design strategy was based on combining structural elements from known CSF1R inhibitors, suggesting that the trifluoromethylpyridine moiety contributes to occupying a key pocket within the enzyme's active site. mdpi.com

In a related context, other trifluoromethyl pyridine (B92270) amine isomers have demonstrated potent enzyme inhibition. For example, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine was identified as a potent, dual pan-class I phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (B549165) (mTOR) inhibitor. acs.org The primary amine on the pyridine ring was found to be crucial for activity, forming hydrogen bonds with key aspartate residues (Asp841 and Asp836 in PI3Kγ) in the enzyme's active site. acs.org The trifluoromethyl group, in this case at the 4-position, was important for fine-tuning the potency and selectivity between PI3K and mTOR. acs.org This provides mechanistic insight into how the trifluoromethyl-substituted aminopyridine scaffold can be effectively utilized for kinase inhibition.

The table below summarizes the enzymatic inhibitory activity of a representative trifluoromethyl pyridine amine derivative against PI3K isoforms and mTOR.

| Compound Name | Target | Kᵢ (nM) |

| 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | PI3Kα | 4.2 |

| PI3Kβ | 27 | |

| PI3Kδ | 13 | |

| PI3Kγ | 17 | |

| mTOR | 13 | |

| Data sourced from a study on PI3K/mTOR inhibitors. acs.org |

The enzyme-inhibitory activity of these derivatives often translates into potent effects on cellular processes, most notably the inhibition of proliferation in cancer cell lines.

The PI3K/mTOR inhibitor 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine demonstrated significant anti-proliferative effects across a panel of cancer cell lines. Its ability to block the PI3K/AKT/mTOR pathway leads to cell cycle arrest and inhibition of tumor growth. For instance, it showed potent activity in cell lines such as the U87-MG glioblastoma line. acs.org

Similarly, derivatives designed as CSF1R inhibitors have shown efficacy in cellular assays. mdpi.com CSF1R is crucial for the survival and differentiation of macrophages, and its inhibition can impact the tumor microenvironment. The antiproliferative activity of pyridine derivatives is a well-established concept in medicinal chemistry, with numerous examples showing low micromolar to nanomolar efficacy against various human cancer cell lines. nih.gov The specific substituents on the pyridine ring, including amine and trifluoromethyl groups, are known to significantly influence this activity. nih.gov

The table below shows the cellular activity of a potent PI3K/mTOR inhibitor featuring a trifluoromethyl pyridine amine scaffold.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| U87-MG | Glioblastoma | 160 |

| A2780 | Ovarian Carcinoma | 190 |

| PC3 | Prostate Cancer | 310 |

| Data sourced from a study on PI3K/mTOR inhibitors. acs.org |

Structure-Activity Relationship (SAR) Studies for Biological Impact

SAR studies are crucial for optimizing the biological activity of a lead compound. For derivatives based on the trifluoromethyl-aminopyridine scaffold, several key SAR trends have been observed.

In the development of CSF1R inhibitors, the linkage between the trifluoromethylpyridine headgroup and the core scaffold was explored. A methyl-amino linker was found to be effective, and modifications on the N-alkyl group of the core pyrrolo[2,3-d]pyrimidine scaffold significantly impacted potency. mdpi.com For instance, replacing a benzyl (B1604629) group with a 3-methylbenzyl group led to enhanced enzymatic and cellular efficacy. mdpi.com

In a different series of antimalarial 6-chloro-2-arylvinylquinolines, the introduction of a trifluoromethyl group on a pendant phenyl ring was investigated. A 3-trifluoromethyl or 4-trifluoromethyl group resulted in potent activity, whereas a 2-trifluoromethyl group was less effective, suggesting that steric hindrance near the point of connection to the core scaffold can be detrimental to activity. nih.gov

SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents also provide relevant insights. In these studies, electron-donating groups on a pendant phenyl ring were found to be favorable for activity, while electron-withdrawing groups were not. mdpi.com This highlights the sensitivity of the biological activity to the electronic properties of the substituents, a principle that is broadly applicable in drug design involving aromatic scaffolds like pyridine.

Influence of Trifluoromethylation on Biological Properties at the Molecular Level

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, in large part because of its profound influence on a molecule's physicochemical properties, particularly lipophilicity. Lipophilicity, often measured as the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's ability to cross biological membranes to reach its site of action. acs.org

Introducing a -CF₃ group in place of a methyl (-CH₃) group generally increases a molecule's lipophilicity. This is because the fluorine atoms are highly electronegative but only weakly polarizable, leading to a larger, more hydrophobic surface area. This enhanced lipophilicity can improve passive diffusion across the lipid bilayers of cell membranes. molport.com However, the relationship is not always straightforward. The electronic-withdrawing nature of the -CF₃ group can decrease the basicity of nearby nitrogen atoms in the pyridine ring, which can also alter solubility and interaction with membrane phospholipids.

Studies have shown a strong correlation between lipophilicity and membrane partitioning. bldpharm.com Research using solid-state NMR to measure the partitioning of fluorinated compounds into lipid vesicles has confirmed that factors modulating logP values similarly affect membrane permeability. bldpharm.com Therefore, the strategic placement of a trifluoromethyl group on the N-ethyl-pyridin-3-amine scaffold is a powerful tool for rationally tuning membrane permeability to optimize a compound's absorption and distribution characteristics.

Impact on Basicity (pKa) and Hydrogen Bonding Capacity

The electronic properties of the trifluoromethyl and ethylamino groups have a profound effect on the basicity (pKa) of the pyridine nitrogen and the exocyclic amine, as well as the molecule's ability to participate in hydrogen bonding.

The trifluoromethyl group (CF3) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the electron density of the pyridine ring. The pKa of pyridine is approximately 5.2, while that of 3-aminopyridine (B143674) is about 5.98. researchgate.net The presence of an electron-withdrawing substituent, such as a chloro group at the 3-position, can lower the pKa of pyridine to 2.84. researchgate.net It is therefore anticipated that the trifluoromethyl group at the 6-position of this compound will substantially decrease the basicity of the pyridine ring nitrogen. This reduction in basicity is a consequence of the inductive electron-withdrawing effect of the CF3 group, which destabilizes the protonated form of the pyridine nitrogen.

The basicity of the exocyclic ethylamino group is also influenced by these electronic effects. While alkyl groups are typically electron-donating, the strong electron-withdrawing nature of the trifluoromethyl-substituted pyridine ring will decrease the electron density on the exocyclic nitrogen, thereby reducing its basicity compared to a simple alkylamine.

The hydrogen bonding capacity of this compound derivatives is multifaceted. The N-H of the ethylamino group can act as a hydrogen bond donor. The pyridine nitrogen and the fluorine atoms of the trifluoromethyl group can serve as hydrogen bond acceptors. quora.com The strength of these interactions is influenced by the electronic environment of the molecule. The reduced basicity of the pyridine nitrogen will weaken its ability to accept a hydrogen bond. Conversely, the fluorine atoms of the trifluoromethyl group are potential, albeit weak, hydrogen bond acceptors. Intramolecular hydrogen bonding between the amino N-H and the pyridine nitrogen is a possibility in certain conformations, which can restrict the conformational mobility of the molecule. nih.govrsc.org

Table 1: Predicted Impact of Substituents on pKa and Hydrogen Bonding

| Functional Group | Position | Effect on Basicity (pKa) | Hydrogen Bonding Role |

| Pyridine Nitrogen | 1 | Significantly Decreased | Acceptor (weakened) |

| N-ethylamino | 3 | Decreased | Donor (N-H) |

| Trifluoromethyl | 6 | Electron-withdrawing | Acceptor (Fluorine atoms) |

Mechanistic Insights into Metabolic Stability

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro studies using liver microsomes are commonly employed to assess metabolic stability and identify potential metabolic pathways. nih.govdoi.org The metabolism of this compound derivatives is expected to be influenced by both the trifluoromethyl group and the N-ethylamino moiety.

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability. nih.govresearchgate.net This is because the C-F bond is very strong and not easily metabolized by cytochrome P450 (CYP) enzymes. The trifluoromethyl group can also shield adjacent positions on the aromatic ring from metabolic attack. frontiersin.org

The N-ethylamino group, however, presents a potential site for metabolic transformation. Common metabolic pathways for N-alkylamines include N-dealkylation and N-oxidation. In vitro metabolism studies of related N-methylaminopyridines have shown that the position of the amino group on the pyridine ring can significantly influence the metabolic profile. nih.govnih.gov For instance, studies on N-nitroso-N-methyl-3-aminopyridine have indicated that metabolism can lead to the formation of 3-hydroxypyridine, though in smaller amounts compared to the 2-isomer. nih.gov

For this compound, the likely primary metabolic pathways would involve the ethyl group. N-de-ethylation would lead to the formation of 6-(trifluoromethyl)pyridin-3-amine. Oxidation of the ethyl group could also occur, leading to the formation of an alcohol or ketone derivative. The aniline-like structure of the aminopyridine could also be susceptible to oxidation to form a hydroxylamine, which can be further metabolized. frontiersin.org

Table 2: Plausible In Vitro Metabolic Pathways for this compound

| Metabolic Reaction | Resulting Metabolite | Enzyme Family |

| N-De-ethylation | 6-(Trifluoromethyl)pyridin-3-amine | Cytochrome P450 |

| N-Oxidation | N-ethyl-N-hydroxy-6-(trifluoromethyl)pyridin-3-amine | Cytochrome P450, FMO |

| Aliphatic Hydroxylation | 1-(3-Amino-6-(trifluoromethyl)pyridin-1-yl)ethanol | Cytochrome P450 |

| Aromatic Hydroxylation | N-ethyl-6-(trifluoromethyl)-[hydroxy]pyridin-3-amine | Cytochrome P450 |

Vii. Future Research Directions for N Ethyl 6 Trifluoromethyl Pyridin 3 Amine

Development of Greener and More Sustainable Synthetic Pathways

The synthesis of trifluoromethylpyridines has traditionally relied on methods that can be resource-intensive. Future research will undoubtedly prioritize the development of more environmentally benign and efficient synthetic routes. The principles of green chemistry—such as high atom economy, use of less hazardous reagents, and energy efficiency—will guide these efforts.

Recent advances in organic synthesis have already laid the groundwork for this transition. For instance, the development of three-component cyclization reactions that proceed without solvents or additives represents a significant step forward. rsc.org These methods often utilize readily available starting materials to construct the fluorinated heterocyclic core with high efficiency. rsc.org Another promising avenue is the refinement of cyclocondensation reactions using specific trifluoromethyl-containing building blocks, which allows for the direct and controlled construction of the desired pyridine (B92270) ring system. nih.govjst.go.jp

Future work could focus on developing catalytic versions of these reactions, potentially using earth-abundant metals to replace more expensive or toxic catalysts. The goal is to move away from stoichiometric reagents and multi-step processes towards streamlined, one-pot syntheses that minimize waste and maximize yield.

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches for Trifluoromethylpyridines

| Feature | Traditional Synthetic Methods | Emerging Green Pathways |

|---|---|---|

| Strategy | Often involves harsh fluorination (e.g., chlorine/fluorine exchange) of a pre-formed pyridine ring. nih.gov | Construction of the pyridine ring from fluorine-containing building blocks; catalytic C-H functionalization. nih.govrsc.org |

| Reagents | May use hazardous fluorinating agents like antimony trifluoride (Swarts reaction). nih.gov | Employs safer, more stable trifluoromethyl sources; use of catalysts to enable milder conditions. acs.org |

| Conditions | Often require high temperatures and pressures. jst.go.jp | Increasingly performed under moderate or even ambient conditions; some reactions are light-promoted. acs.org |

| Atom Economy | Can be low due to the use of stoichiometric reagents and the generation of significant waste. | Higher atom economy through cyclization and addition reactions; minimizes by-product formation. rsc.org |

| Solvents | Often reliant on chlorinated or polar aprotic solvents. | Trend towards solvent-free reactions or the use of greener solvents like ethanol (B145695) or water. rsc.orgresearchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic properties of the trifluoromethyl group exert a profound influence on the reactivity of the pyridine ring, creating opportunities for novel chemical transformations. Future research will delve deeper into activating and functionalizing this molecule in unprecedented ways.

A key area of exploration is the selective activation of carbon-fluorine (C-F) bonds. researchgate.net While historically considered highly inert, recent breakthroughs have shown that C(sp³)–F bonds in ArCF₃ compounds can be selectively functionalized. acs.org For N-ethyl-6-(trifluoromethyl)pyridin-3-amine, this could enable the conversion of the -CF₃ group into a -CF₂R or -CFR₂ moiety, opening up a vast new chemical space for analogue synthesis. Visible-light-induced palladium catalysis has already demonstrated the potential for such defluoroarylation reactions. acs.org

Furthermore, the development of reagents that can formally deliver a trifluoromethyl radical (CF₃•), cation (CF₃⁺), or anion (CF₃⁻) from a single source provides a versatile toolkit for exploring new reactivity. acs.org Applying these diverse trifluoromethylation strategies to the pyridine backbone or its derivatives could lead to unexpected and valuable chemical transformations. Research may also investigate the reactivity of the amine group in concert with the electronically modified ring, potentially leading to novel cyclization or rearrangement pathways.

Table 2: Emerging Areas of Reactivity for Trifluoromethylated Heterocycles

| Reactivity Class | Description | Potential Application for this compound |

|---|---|---|

| Defluorinative Functionalization | Selective cleavage of one or two C-F bonds of the CF₃ group to allow for the introduction of new substituents (e.g., aryl groups). researchgate.netacs.org | Creation of a library of difluoro- and monofluoro- analogues with potentially altered physicochemical and biological properties. |

| Radical Trifluoromethylation | Using light or a catalyst to generate a trifluoromethyl radical, which can then be used to functionalize other molecules. acs.org | The compound itself could be a substrate for further functionalization or a precursor to a trifluoromethylating agent. |

| Photochemical Transformations | Utilizing light to promote reactions, often under mild conditions without external heat. This can enable unique bond formations. acs.orgacs.org | Development of light-mediated pathways for synthesizing the compound or for its subsequent modification, enhancing sustainability. |

| Hypervalent Chemistry | Using elements like sulfur or phosphorus in a hypervalent state to act as carriers and donors of the trifluoromethyl group. acs.orgnih.gov | Could inspire new synthetic routes where a trifluoromethyl group is transferred to the pyridine scaffold from a novel hypervalent reagent. |

Expansion into Emerging Interdisciplinary Fields and Advanced Materials Science

While the utility of trifluoromethylpyridines in life sciences is well-established, their unique properties make them attractive candidates for applications in materials science and other interdisciplinary fields. nih.govrsc.org The strong electronegativity, metabolic stability, and lipophilicity imparted by the trifluoromethyl group are desirable traits for advanced materials. acs.org

Future research could explore the use of this compound as a building block for novel functional polymers. Its incorporation into a polymer backbone could enhance thermal stability, chemical resistance, and modify the material's optical or electronic properties. Such fluorinated polymers could find use in specialty coatings, membranes, or as dielectrics in electronics.

The pyridine moiety itself is a versatile scaffold that can coordinate to metals or participate in hydrogen bonding. researchgate.net This opens up possibilities for designing metal-organic frameworks (MOFs) or supramolecular assemblies. The trifluoromethyl and ethylamine (B1201723) groups would act as functional "tags" that dictate the packing and properties of the resulting superstructure, potentially leading to materials with tailored porosity for gas storage or catalysis.

Table 3: Potential Applications in Materials Science

| Field | Potential Application | Role of this compound |

|---|---|---|

| Polymer Science | Monomer for specialty fluoropolymers. | The amine or pyridine nitrogen could be used as a point of polymerization. The -CF₃ group would confer hydrophobicity and stability. |

| Organic Electronics | Building block for organic light-emitting diode (OLED) materials or organic photovoltaics (OPVs). | The electron-deficient trifluoromethylpyridine core can be used to tune the electronic energy levels (HOMO/LUMO) of larger conjugated systems. |

| Surface Science | Precursor for creating omniphobic (water and oil repellent) surfaces. | The low surface energy associated with fluorinated compounds could be exploited in the design of self-cleaning or anti-fouling coatings. acs.org |

| Supramolecular Chemistry | Component for self-assembling systems or liquid crystals. | The combination of a rigid aromatic core with flexible side chains and hydrogen bonding sites could drive the formation of ordered structures. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed, synthesized, and characterized. acs.orgnih.gov For a compound like this compound, these computational tools offer a pathway to accelerate research and development significantly.

ML models can be trained on existing data from fluorinated and heterocyclic compounds to predict a wide range of properties for novel, yet-to-be-synthesized analogues. digitellinc.com This includes physicochemical properties (e.g., solubility, pKa), biological activity, and even reactivity, such as predicting the dissociation energy of a specific C-F bond to guide synthetic strategy. acs.org This predictive power allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources.

Beyond property prediction, AI is also being developed for retrosynthesis planning. philadelphia.edu.jo An AI model could propose multiple viable synthetic routes to this compound or its derivatives, factoring in the availability and cost of starting materials. philadelphia.edu.jo As these technologies mature, they will become indispensable tools for designing next-generation compounds with optimized properties for specific applications, from medicine to materials science. acs.orgrsc.org

Table 4: Applications of AI and Machine Learning in Future Research